1-(2,5-Dichlorophenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine
Description
1-(2,5-Dichlorophenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine is a piperazine-based compound featuring a 2,5-dichlorophenyl group and a sulfonyl-linked 4-ethoxynaphthalene moiety.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N2O3S/c1-2-29-21-9-10-22(18-6-4-3-5-17(18)21)30(27,28)26-13-11-25(12-14-26)20-15-16(23)7-8-19(20)24/h3-10,15H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYDGKPRYZXXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Dichlorophenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a piperazine ring substituted with a dichlorophenyl and an ethoxynaphthalenesulfonyl group. Its molecular formula is C₂₁H₂₃Cl₂N₃O₂S, and it exhibits a molecular weight of approximately 438.40 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃Cl₂N₃O₂S |
| Molecular Weight | 438.40 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Dopamine Receptors : The compound may act as a modulator of dopamine receptors, influencing neurotransmission and potentially affecting mood and behavior.
- Serotonin Receptors : It has been suggested that the compound may also interact with serotonin receptors, which are crucial in regulating mood and anxiety.
- Enzyme Inhibition : Preliminary studies indicate that it could inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antidepressant Activity : Animal studies have shown that the compound exhibits antidepressant-like effects in models of depression.
- Anxiolytic Effects : It has demonstrated potential anxiolytic properties, reducing anxiety-related behaviors in preclinical models.
- Neuroprotective Effects : Some studies suggest that it may offer neuroprotective benefits, potentially useful in neurodegenerative diseases.
Study 1: Antidepressant Activity
A study conducted on rodents evaluated the antidepressant effects of the compound using the forced swim test (FST). Results indicated a significant reduction in immobility time compared to control groups, suggesting enhanced mood-related behaviors.
Study 2: Anxiolytic Effects
In a separate study assessing anxiety levels through the elevated plus maze (EPM) test, subjects treated with the compound showed increased time spent in open arms, indicating reduced anxiety levels.
Study 3: Neuroprotection
Research published in the Journal of Neurochemistry highlighted the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The study reported that treatment led to decreased levels of reactive oxygen species (ROS) in neuronal cultures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonyl Group
1-(2,5-Dichlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine (CAS 667893-19-8)
- Molecular Formula : C₁₈H₂₀Cl₂N₂O₃S
- Molar Mass : 415.33 g/mol
- Key Differences : Replaces the ethoxynaphthalene group with a 4-ethoxyphenyl sulfonyl moiety.
- Implications : Reduced aromatic surface area compared to the naphthalene analog may lower lipophilicity and alter binding affinity to hydrophobic targets .
1-(2-Naphthylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine (CAS 330826-62-5)
- Molecular Formula : C₂₅H₂₇N₅O₄S
- Molar Mass : 501.58 g/mol
- Key Differences : Features a naphthylsulfonyl group and a nitro-piperidinylphenyl substituent.
Halogenation Patterns on Aromatic Rings
1-(3,4-Dichlorophenyl)-4-((2,5-dichlorophenyl)sulfonyl)piperazine (CID 386371)
- Molecular Formula : C₁₆H₁₄Cl₄N₂O₂S
- Molar Mass : 454.17 g/mol
- Key Differences : Contains four chlorine atoms (vs. two in the target compound), increasing molecular weight and possibly toxicity.
- Implications : Higher halogen content may improve metabolic stability but reduce solubility .
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine (CAS 497060-77-2)
Functional Group Modifications
1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine (CAS 633280-12-3)
- Molecular Formula : C₁₉H₂₂Cl₂N₂O₃S
- Molar Mass : 429.36 g/mol
- Key Differences : Methoxy and methyl groups on the sulfonyl-attached phenyl ring.
1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Data Tables
Table 1: Structural and Physicochemical Comparisons
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
